N-(3-oxo-cyclohexen-1-yl) butyramide
Description
N-(3-Oxo-cyclohexen-1-yl) butyramide is a synthetic organic compound characterized by a cyclohexenyl ring substituted with a ketone group at the 3-position and a butyramide moiety attached via the nitrogen atom. The compound’s reactivity and applications likely depend on the interplay between the electron-withdrawing ketone group, the hydrophobic cyclohexenyl ring, and the amide functionality.
Properties
Molecular Formula |
C10H15NO2 |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
N-(3-oxocyclohexen-1-yl)butanamide |
InChI |
InChI=1S/C10H15NO2/c1-2-4-10(13)11-8-5-3-6-9(12)7-8/h7H,2-6H2,1H3,(H,11,13) |
InChI Key |
IYGPMHBADXUEIX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC(=O)CCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Acylated Phenyl Sulfonamides ()
Compounds 5a–5d (Table 1) share a core structure of N-(4-sulfamoylphenyl)butyramide with a 2-oxotetrahydrofuran-3-yl substituent. Variations in the acyl chain length (C4 to C7) significantly influence physical and synthetic properties:
- Melting Points : Longer acyl chains reduce crystallinity (e.g., 5a: 180–182°C vs. 5c: 142–143°C) .
- Synthetic Yields : Moderate yields (45–51%) suggest steric or electronic challenges during acylation .
- Optical Rotation : Increasing chain length correlates with higher [α]D values (e.g., 5a: +4.5° vs. 5c: +6.4°), indicating conformational flexibility .
Table 1. Properties of Acylated Phenyl Sulfonamides
| Compound | Acyl Chain | Yield (%) | m.p. (°C) | [α]D (c, solvent) |
|---|---|---|---|---|
| 5a | Butyramide | 51.0 | 180–182 | +4.5° (0.10, MeOH) |
| 5b | Pentanamide | 45.4 | 174–176 | +5.7° (0.08, MeOH) |
| 5c | Hexanamide | 48.3 | 142–143 | +6.4° (0.10, MeOH) |
| 5d | Heptanamide | 45.4 | 143–144 | +4.7° (0.10, MeOH) |
Ceramide Analogs ()
Compound 4 (N-((2S,3S,E)-3-hydroxyheptadec-4-en-2-yl)butyramide) is a ceramide mimic with a long aliphatic chain and a hydroxyl group. Key distinctions include:
Aromatic Aminoethyl Derivatives ()
Compound 4b (N-(2-((3-methoxyphenyl)amino)ethyl)butyramide) features a methoxyphenyl-aminoethyl substituent:
Complex Heterocyclic Derivatives ()
Compound 4ac ((E)-N-(5-(3,3-Bis(trifluoromethyl)-1λ³-benzo[d][1,2]iodoquinol-1(3H)-yl)oct-4-en-4-yl)butyramide) demonstrates:
- Electrophilic Reactivity: The electron-deficient iodoquinol ring may influence hydrolysis rates, akin to ’s N-(4-nitrophenyl)butyramide .
Enzymatic Hydrolysis Studies ()
N-(4-Nitrophenyl)butyramide serves as a substrate for serine hydrolases, with hydrolysis mechanisms conserved across structurally diverse enzymes . This implies that N-(3-oxo-cyclohexen-1-yl) butyramide may similarly undergo enzymatic cleavage, depending on steric and electronic effects of the cyclohexenyl group.
Key Findings and Implications
- Structure-Property Relationships : Acyl chain length and substituent polarity dictate melting points, yields, and conformational flexibility (e.g., vs. 4) .
- Biological Relevance : Hydrophobic substituents (e.g., ceramide analogs) enhance cytotoxicity, while polar groups (e.g., sulfamoyl) may improve solubility .
- Synthetic Challenges: Bulky or electron-deficient groups (e.g., iodoquinol in ) can improve yields by reducing side reactions .
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